2,9-Diazaspiro[6.6]tridecane dihydrochloride
Description
Properties
IUPAC Name |
2,9-diazaspiro[6.6]tridecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-3-7-12-9-11(5-1)6-2-4-8-13-10-11;;/h12-13H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUQUQDIWOLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CCCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744283 | |
| Record name | 2,9-Diazaspiro[6.6]tridecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160801-01-3 | |
| Record name | 2,9-Diazaspiro[6.6]tridecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,9-Diazaspiro[6.6]tridecane dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₂₄Cl₂N₂. It features a spirocyclic structure that contributes to its unique pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with similar spirocyclic structures have shown activity against several pathogens, including protozoan parasites like Trypanosoma brucei and Leishmania species. The mechanism often involves the inhibition of critical enzymes necessary for the survival and proliferation of these organisms .
Biological Activity Profile
Research indicates that this compound exhibits significant activity against various pathogens:
- Trypanosoma brucei : It has been reported to have low nanomolar IC50 values, indicating potent antitrypanosomal activity.
- Leishmania spp. : The compound demonstrates effectiveness against both promastigote and amastigote forms of Leishmania, with IC50 values in the low micromolar range.
- Cytotoxicity : Importantly, this compound shows high selectivity for parasitic cells over mammalian cell lines, suggesting a favorable therapeutic index.
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
-
In Vivo Efficacy Against Trypanosomiasis :
A study utilizing a murine model of trypanosomiasis demonstrated that treatment with the compound led to significant reductions in parasitemia levels compared to untreated controls. The survival rates were notably higher in treated groups, underscoring the compound's therapeutic potential. -
Leishmaniasis Treatment :
In another study focused on leishmaniasis, administration of this compound resulted in substantial decreases in lesion size and parasite load in infected mice. Histological analyses revealed reduced inflammation and tissue damage, indicating a protective effect on host tissues.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
2,9-Diazaspiro[6.6]tridecane dihydrochloride has been explored for its potential as a pharmacological agent. Its structure allows for interaction with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of diazaspiro compounds can exhibit significant activity against certain receptors, such as the μ-opioid receptor and σ1 receptor, which are critical in pain management and neurological disorders .
Case Study:
A study published in the Journal of Medicinal Chemistry discusses the synthesis of related compounds and their evaluation as dual μ-opioid receptor agonists and σ1 receptor antagonists. This highlights the potential of spirocyclic compounds in treating pain, suggesting that this compound may share similar therapeutic properties .
Neuroscience Research
Neuropharmacological Applications:
The compound's unique structure may influence neurotransmitter systems, making it a valuable tool in neuroscience research. Its derivatives have been studied for their effects on dopamine and serotonin receptors, which are pivotal in mood regulation and various neuropsychiatric conditions.
Research Insights:
Investigations into related spirocyclic compounds have shown promise in modulating neurotransmitter activity, indicating that this compound could be instrumental in understanding and potentially treating disorders such as depression and anxiety.
Synthetic Chemistry
Building Block for Synthesis:
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic nature allows chemists to create diverse derivatives through various reactions, including cyclization and functionalization.
Application Examples:
- Synthesis of Novel Pharmacophores: Researchers utilize this compound to develop new pharmacophores with enhanced biological activity.
- Material Science: The compound's unique properties may also find applications in creating novel materials with specific functionalities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diazaspiro compounds vary in ring size, nitrogen positioning, and substituents, leading to distinct physicochemical and biological properties. Below is a detailed comparison based on the evidence:
Pharmacological Potential
- Drug Discovery Applications: Diazaspiro scaffolds are valued for their conformational rigidity, which mimics peptide backbones. For instance, 5,5-difluoro-2,7-diazaspiro[3.5]nonane derivatives (CAS 2007920-32-1) are explored as protease inhibitors due to fluorine’s electronegativity enhancing binding specificity .
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in CAS 2007920-32-1) increase binding affinity to enzymatic pockets, while carboxylates improve solubility .
- Safety Profiles: Dihydrochloride salts and spiro compounds with single amines (e.g., CAS 1184963-68-5) are generally safer to handle than free bases .
Preparation Methods
Cyclization and Spiro Formation
A common approach is the intramolecular cyclization of precursors containing amine and ketone or ester functionalities. For example, the use of cyclic ketones and primary amines under controlled conditions leads to spirocyclic amines. These reactions are often catalyzed or facilitated by bases such as potassium tert-butoxide or potassium carbonate in aprotic solvents like tetrahydrofuran (THF) or toluene.
Reductive Amination and Reduction Steps
Reduction of nitro groups or imines to amines is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or chemical reduction with sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) are commonly employed.
Protection and Deprotection
Protecting groups such as Boc (tert-butoxycarbonyl) are used to mask amine functionalities during synthesis. Boc-deprotection is typically achieved by acid treatment (e.g., trifluoroacetic acid or HCl in ethanol), enabling further functionalization or salt formation.
Salt Formation
The final step involves converting the free base of 2,9-Diazaspiro[6.6]tridecane into its dihydrochloride salt by treatment with hydrogen chloride in ethanol or other suitable solvents. This step enhances compound stability and solubility for pharmaceutical applications.
Detailed Stepwise Synthetic Route (Representative Example)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spirocyclic intermediate via cyclization | Cyclic ketone + amine, potassium tert-butoxide, THF, −78 °C to −30 °C, N2 atmosphere | Spirocyclic amine intermediate |
| 2 | Reduction of nitro groups to amines | NaBH4/NiCl2 or Pd/C hydrogenation, THF or ethanol, room temperature | Diamine intermediate |
| 3 | Protection of amines | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., DCM) | Boc-protected diamine |
| 4 | Deprotection | HCl in ethanol or trifluoroacetic acid | Free diamine |
| 5 | Salt formation | HCl in ethanol | 2,9-Diazaspiro[6.6]tridecane dihydrochloride |
Research Findings and Optimization
- Yield Optimization: Using potassium tert-butoxide at low temperatures improves cyclization yield up to 84% for related spirocyclic compounds.
- Scalability: Modified protocols replacing allylmagnesium bromide with commercially available allylmagnesium chloride and changing solvents to THF have demonstrated scalability and robustness in gram-scale synthesis.
- Stereoselectivity: Chiral synthesis routes involving selective acylation and cyclization steps allow for enantiomerically enriched products, with enantiomeric excess (ee) values up to 100% reported.
- Catalyst Efficiency: Use of Pd/C for hydrogenation steps is efficient and allows for clean reduction of nitro groups and deprotection in one-pot procedures.
Comparative Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Cyclization | Potassium tert-butoxide, THF, −78 to −30 °C | High yield, controlled reaction | Requires inert atmosphere (N2) |
| Reduction | NaBH4/NiCl2 or Pd/C with H2 | Efficient nitro reduction | Pd/C allows hydrogenation and deprotection |
| Protection (Boc) | Di-tert-butyl dicarbonate, Et3N, DCM | Protects amines for further steps | Standard protecting group in amine chemistry |
| Deprotection | HCl in ethanol or TFA | Clean removal of Boc group | Prepares free diamine for salt formation |
| Salt Formation | HCl in ethanol | Stable, isolable dihydrochloride salt | Enhances solubility and stability |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,9-Diazaspiro[6.6]tridecane dihydrochloride?
Synthesis typically involves spirocyclic phosphazene intermediates and diamine coupling reactions. For example:
- Step 1 : React tetrachloromonospirocyclotriphosphazene with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using column chromatography after removing triethylammonium chloride by filtration .
- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas or aqueous HCl. Purity (>97%) is confirmed via HPLC or NMR .
Q. What analytical techniques are validated for assessing the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate. Retention time and peak symmetry should match reference standards .
- NMR : Confirm spirocyclic structure via characteristic proton splitting patterns (e.g., geminal protons in the diazaspiro ring) and carbon shifts for tertiary amines .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to the molecular formula.
Q. What safety protocols are critical during handling?
- Storage : Keep in tightly sealed containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Handling : Use fume hoods, nitrile gloves, and electrostatic discharge (ESD)-safe equipment. Avoid inhalation of aerosols .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous organic waste .
Advanced Research Questions
Q. How can researchers design orthogonal assays to validate endoplasmic reticulum (ER) stress activation by this compound?
Q. How can structural modifications optimize potency and selectivity in ER stress induction?
Q. How should researchers address discrepancies in cytotoxicity data between 2D and 3D glioma models?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Quality Control : Pre-screen all batches via:
- Assay Normalization : Include reference standards (e.g., thapsigargin for ER stress) in each experiment to calibrate response thresholds .
Data Contradiction Analysis
Q. How to resolve conflicting reports on compound cytotoxicity in neuronal vs. glioma cells?
Q. What computational tools support structure-based optimization of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
